molecular formula C30H36O5SSi B13033788 [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate

Cat. No.: B13033788
M. Wt: 536.8 g/mol
InChI Key: VMDWVSPBIUDPCL-RPWUZVMVSA-N
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Description

This compound features a thiolan (tetrahydrothiophene) core with a stereospecific configuration (3R,5S). Key structural elements include:

  • A tert-butyl(diphenyl)silyl (TBDPS) group attached via an oxymethyl substituent at position 5 of the thiolan ring.
  • The TBDPS group acts as a sterically demanding protecting group, enhancing stability against hydrolysis under basic or mildly acidic conditions compared to smaller silyl ethers like TBDMS (tert-butyldimethylsilyl) .

Properties

Molecular Formula

C30H36O5SSi

Molecular Weight

536.8 g/mol

IUPAC Name

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate

InChI

InChI=1S/C30H36O5SSi/c1-30(2,3)37(25-12-8-6-9-13-25,26-14-10-7-11-15-26)34-20-24-18-23(21-36-24)35-29(31)27-17-16-22(32-4)19-28(27)33-5/h6-17,19,23-24H,18,20-21H2,1-5H3/t23-,24+/m1/s1

InChI Key

VMDWVSPBIUDPCL-RPWUZVMVSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H](CS3)OC(=O)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(CS3)OC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the tert-butyl(diphenyl)silyl protecting group, and the esterification with 2,4-dimethoxybenzoic acid. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl(diphenyl)silyl protecting group can be removed under acidic or basic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids or bases like hydrochloric acid (HCl) or sodium hydroxide (NaOH) for deprotection.

Major Products

Scientific Research Applications

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biochemical pathways and its potential as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a. Thiolan vs. Pyran (Tetrahydro-2H-pyran)
  • Analog from : The compound (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate features a 6-membered pyran ring with thiadiazole and acetate substituents. The pyran ring offers greater flexibility, while the thiadiazole moiety introduces additional hydrogen-bonding and π-stacking capabilities .
b. Thiolan vs. Thiazole
  • Analogs from : Compounds such as thiazol-5-ylmethyl carbamates (e.g., entries q and r) replace the thiolan with a thiazole heterocycle, which is aromatic and planar.

Silyl Protecting Group Variations

Feature Target Compound (TBDPS) Analog from (TBDPS) Analog from (TBDMS)
Silyl Group tert-butyl(diphenyl)silyl tert-butyl(diphenyl)silyl (bis-protected) tert-butyl(dimethyl)silyl
Steric Bulk High (diphenyl substituents) Very high (dual TBDPS groups) Moderate (dimethyl substituents)
Deprotection Requires strong fluoride (e.g., TBAF) Likely similar to TBDPS Mild acidic or fluoride conditions
Stability Resists hydrolysis up to pH 3–4 Enhanced stability due to bis-protection Less stable under acidic conditions
  • Key Insight : The TBDPS group in the target compound and ’s analog provides superior stability compared to TBDMS, making it suitable for multi-step syntheses requiring harsh conditions .

Ester and Substituent Variations

a. 2,4-Dimethoxybenzoate vs. Acetate/Carbamate
  • Target Compound : The electron-rich 2,4-dimethoxybenzoate enhances lipophilicity and may influence bioavailability. Methoxy groups can participate in van der Waals interactions.
  • Analogs from : Carbamate linkages (e.g., thiazol-5-ylmethyl carbamates) offer hydrolytic stability and are common in prodrug designs, contrasting with the benzoate ester’s balance of stability and reactivity .
b. Functional Group Placement
  • The target compound’s stereospecific 3R,5S configuration ensures precise spatial arrangement of substituents, critical for chiral recognition in biological systems. Analogs in and also emphasize stereochemistry, highlighting its role in molecular interactions .

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